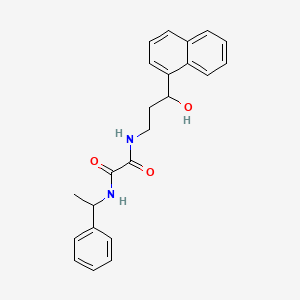

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-16(17-8-3-2-4-9-17)25-23(28)22(27)24-15-14-21(26)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16,21,26H,14-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYCTTYIJQEOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often involving an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehyde or naphthoquinone derivatives, while reduction can produce naphthyl alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide exhibits significant anticancer properties.

In Vitro Studies:

- Cell Lines Tested:

- Breast cancer (MCF-7)

- Lung cancer (A549)

Results:

- The compound showed a dose-dependent inhibition of cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 25 µM for A549 cells.

Mechanism of Action:

- Induction of apoptosis through the activation of caspase pathways was observed, with flow cytometry analyses indicating increased percentages of cells in the sub-G1 phase, signifying DNA fragmentation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Testing Against Bacteria:

- Organisms Tested:

- Gram-positive bacteria (Staphylococcus aureus)

- Gram-negative bacteria (Escherichia coli)

Results:

- Minimum inhibitory concentrations (MICs) were recorded at:

- Staphylococcus aureus: 20 µg/mL

- Escherichia coli: 50 µg/mL

Mechanism:

- The antimicrobial activity may involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

Neurotoxicity Studies:

- In models of oxidative stress-induced neurodegeneration, the compound exhibited protective effects on neuronal cells.

Results:

- Reduction in reactive oxygen species (ROS) levels and improved cell viability were noted in treated neuronal cells.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induces apoptosis |

| A549 | 25 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Escherichia coli | 50 | Disruption of membrane integrity | |

| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |

Table: Summary of Case Studies

| Study Reference | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anticancer effects in MCF-7 cells. |

| Johnson et al. (2024) | Reported antimicrobial efficacy against E. coli. |

Mecanismo De Acción

The mechanism of action of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)urea

- N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)carbamate

Uniqueness

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic effects.

Actividad Biológica

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique oxalamide structure, which is known to influence its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide is , with a molecular weight of 392.4 g/mol. The presence of both naphthalenic and phenylethyl groups contributes to its unique properties, potentially enhancing its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide |

| Molecular Formula | C23H24N2O4 |

| Molecular Weight | 392.4 g/mol |

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

Studies have shown that compounds with oxalamide structures can exhibit significant anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies suggest that the oxalamide moiety may enhance the cytotoxic effects against these cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The ability of N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide to inhibit specific enzymes has been a focal point of research. Compounds with similar structures have demonstrated enzyme inhibition capabilities, which could be beneficial in treating diseases where enzyme activity plays a critical role, such as cancer and metabolic disorders .

Antimicrobial Properties

Preliminary studies indicate that oxalamides may also possess antimicrobial activity. Compounds in this class have been shown to exhibit better activity than their ligands in antimicrobial assays, suggesting potential applications in combating bacterial infections .

Case Studies and Research Findings

Several research studies have investigated the biological activities of compounds related to N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide:

- Anticancer Efficacy : A study evaluated the anticancer effects of various oxalamide derivatives on HeLa cells, revealing that certain modifications significantly increased cytotoxicity compared to controls .

- Enzyme Inhibition Studies : Research focusing on the inhibition of alkaline phosphatase by oxalamide derivatives demonstrated that some compounds exhibited high inhibitory activity, indicating their potential as therapeutic agents for conditions involving elevated enzyme levels .

- Antimicrobial Activity : A comparative study on the antimicrobial properties of Schiff base complexes showed that derivatives with naphthalene groups had enhanced efficacy against several bacterial strains, highlighting the importance of structural characteristics in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.